molecular formula C9H11N3O B564704 2-(3H-benzimidazol-5-ylamino)ethanol CAS No. 110893-12-4

2-(3H-benzimidazol-5-ylamino)ethanol

Cat. No.: B564704
CAS No.: 110893-12-4
M. Wt: 177.207
InChI Key: MGYQMUWTNAJJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3H-benzimidazol-5-ylamino)ethanol is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This compound has a molecular formula of C9H11N3O and a molecular weight of 177.2 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(3H-benzimidazol-5-ylamino)ethanol typically involves the reaction of 5-amino-1H-benzimidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours until the desired product is obtained .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

2-(3H-benzimidazol-5-ylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents in the presence of suitable catalysts and reaction conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon, platinum, and various acids and bases . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3H-benzimidazol-5-ylamino)ethanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives, which are important in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Benzimidazole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases, such as infections, cancer, and inflammatory conditions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3H-benzimidazol-5-ylamino)ethanol involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the activity of certain enzymes and proteins, which can lead to various biological effects. For example, they may inhibit the synthesis of nucleic acids, disrupt cell division, or interfere with metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the benzimidazole derivative.

Comparison with Similar Compounds

2-(3H-benzimidazol-5-ylamino)ethanol can be compared with other similar benzimidazole compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit distinct biological activities compared to other benzimidazole derivatives.

Properties

CAS No.

110893-12-4

Molecular Formula

C9H11N3O

Molecular Weight

177.207

IUPAC Name

2-(3H-benzimidazol-5-ylamino)ethanol

InChI

InChI=1S/C9H11N3O/c13-4-3-10-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6,10,13H,3-4H2,(H,11,12)

InChI Key

MGYQMUWTNAJJCM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1NCCO)NC=N2

Synonyms

Ethanol, 2-(1H-benzimidazol-5-ylamino)- (9CI)

Origin of Product

United States

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